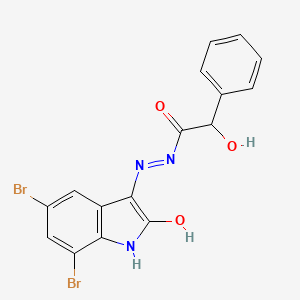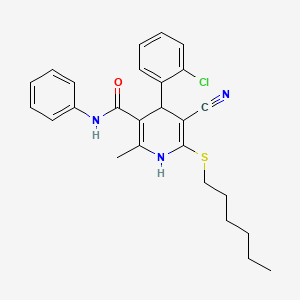
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide acts as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound has been shown to reduce pain in animal models of neuropathic pain. The mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the Nav1.7 channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its pain-reducing properties, this compound has been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide for lab experiments is its high selectivity for Nav1.7, which allows for the specific targeting of this channel. This compound also has a relatively simple chemical structure, making it easy to synthesize and modify for further research. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of interest is the development of more potent derivatives of this compound for use in pain management. Another area of interest is the exploration of this compound's potential as a tool for studying ion channels in other contexts, such as in the cardiovascular system. Additionally, this compound may have applications in the development of novel materials due to its unique chemical properties. Overall, this compound is a promising compound with a range of potential applications in various fields of research.
Métodos De Síntesis
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with adamantan-1-amine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of ion channels in neuronal excitability. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-15(18-10-11)19-16(20)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10,12-14H,4-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWPAMLNPUEMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5016772.png)
![1-[4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5016780.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016787.png)


![{5-[3-(2-furoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5016804.png)

![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)
![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)
![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)